molecular formula C14H20O2 B8078116 4-(2,4,6-Trimethylphenyl)oxan-4-ol

4-(2,4,6-Trimethylphenyl)oxan-4-ol

Cat. No.: B8078116
M. Wt: 220.31 g/mol
InChI Key: HOEHIVFLJFIOIS-UHFFFAOYSA-N
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Description

4-(2,4,6-Trimethylphenyl)oxan-4-ol is a tetrahedral oxolane derivative featuring a 2,4,6-trimethylphenyl substituent at the 4-position of the oxan-4-ol ring. Notably, the compound is listed as discontinued by CymitQuimica, indicating restricted commercial availability as of 2025 .

Properties

IUPAC Name

4-(2,4,6-trimethylphenyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-10-8-11(2)13(12(3)9-10)14(15)4-6-16-7-5-14/h8-9,15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEHIVFLJFIOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2(CCOCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C2(CCOCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Reactivity and Solubility

  • Oxan-4-ol vs. The latter is highlighted in market reports as a regionally traded intermediate .
  • Ester Derivative: Ethyl 4-(2,4,6-trimethylphenyl)-4-oxobutanoate’s ester group enhances lipophilicity, making it suitable for non-polar reaction environments. Its safety data sheet mandates precautions against skin/eye irritation and respiratory exposure .

Research and Market Insights

  • Commercial Availability : Only 4-(2,4,6-trimethylphenyl)-4-oxobutyric acid is actively marketed, with regional price and supplier data tracked through 2025 .
  • Safety Profiles : The ethyl ester derivative requires stringent handling protocols under GHS guidelines, including hazard statements for acute toxicity and environmental hazards .
  • Synthetic Utility : The discontinued status of this compound suggests niche or obsolete applications, whereas its carboxylic acid and ester analogs remain relevant in industrial workflows .

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